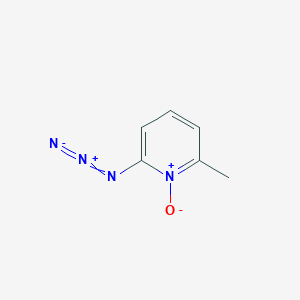

Pyridine, 2-azido-6-methyl-, 1-oxide

Description

Significance of Pyridine (B92270) N-Oxide Derivatives in Organic Synthesis

Pyridine N-oxide derivatives are a cornerstone of modern organic synthesis due to their enhanced reactivity compared to their parent pyridine counterparts. evitachem.comsemanticscholar.org The N-oxide group acts as an internal activating group, modulating the electron density of the pyridine ring and facilitating a variety of chemical transformations.

The introduction of the N-oxide has several important consequences for the reactivity of the pyridine ring:

Activation towards Electrophilic and Nucleophilic Attack: The N-oxide group is a strong electron-donating group through resonance, increasing the electron density at the 2-, 4-, and 6-positions of the ring. This makes the ring more susceptible to electrophilic attack. Conversely, the inductive effect of the oxygen atom makes the ring carbons more electrophilic, facilitating nucleophilic substitution, particularly at the 2- and 4-positions.

Directing Group for Functionalization: The N-oxide functionality can direct the regioselective introduction of various functional groups onto the pyridine ring. This control is crucial for the synthesis of complex substituted pyridines.

Precursor to 2-Substituted Pyridines: Pyridine N-oxides are valuable precursors for the synthesis of 2-substituted pyridines through reactions with a variety of nucleophiles. semanticscholar.org

The versatility of pyridine N-oxide derivatives is evident in their widespread use in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nbinno.com

Table 1: Comparison of Reactivity between Pyridine and Pyridine N-Oxide

| Feature | Pyridine | Pyridine N-Oxide |

| Nucleophilicity of Nitrogen | More basic | Less basic |

| Reactivity towards Electrophiles | Less reactive | More reactive at C2/C4/C6 |

| Reactivity towards Nucleophiles | Less reactive | More reactive at C2/C4 |

| Directing Effect | Meta-directing for electrophilic substitution | Ortho- and para-directing for electrophilic substitution |

Unique Reactivity Profile of Azido-Functionalized Heterocycles

Azido-functionalized heterocycles are a class of compounds characterized by the presence of the highly energetic and reactive azide (B81097) group (-N₃) attached to a heterocyclic ring. This functional group imparts a unique reactivity profile, making these compounds valuable intermediates in organic synthesis.

The azide group can undergo a variety of transformations, including:

Nitrene Formation: Thermal or photochemical decomposition of azides generates highly reactive nitrenes, which can undergo a range of insertion and cycloaddition reactions.

[3+2] Cycloadditions (Click Chemistry): Azides readily participate in copper-catalyzed or strain-promoted [3+2] cycloaddition reactions with alkynes to form stable triazoles. This "click chemistry" approach is widely used for the synthesis of complex molecules and bioconjugation. researchgate.net

Staudinger Reaction: The reaction of azides with phosphines or phosphites produces aza-ylides, which can be hydrolyzed to form amines or trapped with electrophiles. researchgate.net

Reduction to Amines: The azide group can be readily reduced to the corresponding amine, providing a convenient method for the introduction of a nitrogen-containing functional group.

The combination of the azide's reactivity with the inherent properties of a heterocyclic scaffold leads to a vast chemical space for the synthesis of novel nitrogen-containing compounds. Research on azido-functionalized heterocycles has led to the development of new synthetic methodologies and the discovery of molecules with interesting biological activities.

Table 2: Key Reactions of the Azido (B1232118) Functional Group

| Reaction | Reagents/Conditions | Product |

| Nitrene Formation | Heat or UV light | Nitrene intermediate |

| [3+2] Cycloaddition | Alkyne, Cu(I) catalyst | 1,2,3-Triazole |

| Staudinger Ligation | Phosphine (B1218219), then water | Amine |

| Reduction | H₂, Pd/C or LiAlH₄ | Amine |

Overview of Research Directions for Pyridine, 2-azido-6-methyl-, 1-oxide

While specific research on "this compound" is not extensively documented in publicly available literature, its structure suggests several promising research directions. These investigations would aim to elucidate its fundamental reactivity and explore its potential as a synthetic intermediate.

Synthesis and Characterization: The synthesis of 2,6-diazidotrichloropyridine N-oxide has been reported, suggesting that the synthesis of the target molecule from a corresponding chloro- or other halo-precursor is a feasible starting point. researchgate.net A key initial research direction would be the development of an efficient and scalable synthesis of "this compound." Following a successful synthesis, thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would be essential to confirm its structure and understand its solid-state properties.

Thermal and Photochemical Reactivity: A primary area of investigation would be the thermal and photochemical reactivity of the azide group in the context of the pyridine N-oxide ring. The proximity of the azide to the N-oxide and methyl groups could lead to unique intramolecular reactions upon generation of the corresponding nitrene. Researchers would likely explore:

Intramolecular Cyclization: The generated nitrene could potentially react with the methyl group or the N-oxide oxygen, leading to the formation of novel fused heterocyclic systems.

Ring Expansion/Contraction: Nitrene-mediated ring expansion or contraction reactions are known for other heterocyclic systems and would be a key area of investigation.

Intermolecular Reactions: In the presence of suitable trapping agents, the intermolecular reactivity of the nitrene could be explored for the synthesis of a variety of functionalized pyridine derivatives.

Cycloaddition Reactions: The azide functionality makes "this compound" an attractive substrate for [3+2] cycloaddition reactions. Research in this area would focus on:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Investigating the scope and limitations of CuAAC reactions with a variety of alkynes to synthesize a library of 1,2,3-triazole-substituted pyridine N-oxides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Exploring the reactivity of the azide with strained alkynes in the absence of a copper catalyst, which is particularly relevant for biological applications.

Precursor for Novel Heterocycles: The combination of the azide and N-oxide functionalities offers multiple pathways for the synthesis of novel and complex heterocyclic structures. Research could focus on tandem reactions where both functional groups participate, leading to the efficient construction of polycyclic systems. The reduction of the azide to an amine, followed by reactions involving the N-oxide, could also provide access to a diverse range of substituted pyridines.

The exploration of these research directions will undoubtedly contribute to a deeper understanding of the chemistry of azidopyridine N-oxides and could lead to the discovery of new synthetic methodologies and molecules with valuable properties.

Structure

3D Structure

Properties

CAS No. |

57097-35-5 |

|---|---|

Molecular Formula |

C6H6N4O |

Molecular Weight |

150.14 g/mol |

IUPAC Name |

2-azido-6-methyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H6N4O/c1-5-3-2-4-6(8-9-7)10(5)11/h2-4H,1H3 |

InChI Key |

DUAHDJKQVSNEPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C(=CC=C1)N=[N+]=[N-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Approaches to Pyridine (B92270) N-Oxide Synthesis

The conversion of a pyridine derivative to its corresponding N-oxide is a fundamental step in the synthesis of the target molecule. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions.

The direct oxidation of the nitrogen atom in the pyridine ring is the most common method for synthesizing pyridine N-oxides. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the nature of the substituents on the pyridine ring. The presence of a methyl group, as in the precursor to the title compound, generally tolerates a range of oxidative conditions.

Common methods for the N-oxidation of substituted pyridines include:

Hydrogen Peroxide with Acetic Acid: A mixture of hydrogen peroxide (H₂O₂) and acetic acid (AcOH) is a classical and effective reagent for this transformation. This combination forms peracetic acid in situ, which then acts as the oxidant. arkat-usa.org

m-Chloroperoxybenzoic Acid (m-CPBA): This is a widely used and often highly efficient peroxy acid for the N-oxidation of various heterocyclic compounds, including pyridines. arkat-usa.org

Catalytic Systems: More advanced methods utilize hydrogen peroxide in conjunction with a catalyst. For instance, manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl] with ammonium (B1175870) acetate (B1210297) as a cocatalyst can facilitate the N-oxidation of pyridine derivatives with high chemoselectivity. arkat-usa.org Another catalytic option involves methyltrioxorhenium (MTO). arkat-usa.org

Other Peroxides: Various other peroxide-based systems, such as sodium perborate (B1237305) in an acetic acid medium, have also been successfully used for the synthesis of N-oxides like 2-chloropyridine (B119429) N-oxide. google.com

The table below summarizes various oxidizing systems used for the synthesis of pyridine N-oxides.

| Oxidizing Agent/System | Catalyst/Co-reagent | Typical Conditions | Reference |

| Hydrogen Peroxide (30%) | Acetic Acid | Reflux | arkat-usa.org |

| m-CPBA | DMF/MeOH, HF | - | arkat-usa.org |

| Hydrogen Peroxide | [Mn(TDCPP)Cl] | Ammonium Acetate, CH₂Cl₂/CH₃CN | arkat-usa.org |

| Hydrogen Peroxide | Methyltrioxorhenium (MTO) | - | arkat-usa.org |

| Sodium Perborate | Acetic Acid | - | google.com |

Regioselectivity in N-oxidation becomes a critical consideration for pyridine rings containing multiple nitrogen atoms or unsymmetrical substitution patterns that could lead to different isomeric products. For a precursor like 2-chloro-6-methylpyridine (B94459), there is only one ring nitrogen, making the site of oxidation unambiguous.

However, the principles of regioselectivity are still relevant as the electronic and steric effects of the substituents can influence the reaction rate and yield. Electron-donating groups on the pyridine ring generally facilitate N-oxidation by increasing the nucleophilicity of the nitrogen atom, while electron-withdrawing groups have the opposite effect. The development of highly efficient and regioselective halogenation reactions of unsymmetrical pyridine N-oxides underscores the importance of controlling selectivity in subsequent functionalization steps. acs.org Furthermore, catalytic enantioselective N-oxidation methods have been developed, demonstrating a high level of control in creating chiral pyridine N-oxide frameworks. chemrxiv.org

Introduction of the Azido (B1232118) Moiety

The azido group (–N₃) is typically incorporated into the pyridine ring system via a nucleophilic substitution reaction, where an azide (B81097) salt displaces a suitable leaving group.

The azide ion (N₃⁻) is an excellent nucleophile and is commonly used to form carbon-nitrogen bonds through Sₙ2 or nucleophilic aromatic substitution (SₙAr) reactions. masterorganicchemistry.com For aromatic systems like pyridine, the SₙAr pathway is prevalent, especially when the ring is activated by electron-withdrawing groups. The N-oxide functional group acts as a powerful activating group, withdrawing electron density from the ring and making the α (C2) and γ (C4) positions particularly electrophilic and thus susceptible to nucleophilic attack.

The general reaction involves treating a halo-substituted pyridine N-oxide with an azide salt, most commonly sodium azide (NaN₃). tutorchase.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the azide salt while leaving the azide anion highly reactive. tutorchase.com Modern techniques, such as microwave-assisted synthesis in aqueous media, have been shown to accelerate these nucleophilic substitutions, offering a more rapid and environmentally friendly approach. organic-chemistry.org

Halopyridines, particularly those with a halogen at the 2- or 4-position, are ideal precursors for the introduction of the azido group. acs.org The halogen atom (typically chlorine or bromine) serves as an effective leaving group in nucleophilic aromatic substitution reactions.

Convergent and Divergent Synthetic Routes to Pyridine, 2-azido-6-methyl-, 1-oxide

The synthesis of the target compound is best described by a linear, or divergent, pathway starting from a readily available substituted pyridine. A convergent approach, where large fragments are synthesized separately and then combined, is less practical for a molecule of this size.

The most plausible and efficient synthetic route is a two-step sequence starting from 2-chloro-6-methylpyridine.

Proposed Primary Synthetic Route:

Step 1: N-Oxidation of 2-Chloro-6-methylpyridine This initial step involves the oxidation of the commercially available starting material, 2-chloro-6-methylpyridine, to its corresponding N-oxide. This reaction enhances the reactivity of the C2 position towards nucleophilic attack.

Starting Material: 2-Chloro-6-methylpyridine

Reaction: Oxidation

Product: 2-Chloro-6-methylpyridine 1-oxide

Conditions: As detailed in section 2.1.1, various oxidizing agents can be used. For instance, reacting 2-chloropyridine derivatives with hydrogen peroxide in the presence of a catalyst is a known method. google.com

Step 2: Nucleophilic Substitution with Azide The intermediate, 2-chloro-6-methylpyridine 1-oxide, is then subjected to a nucleophilic substitution reaction to replace the chloro group with an azido group.

Starting Material: 2-Chloro-6-methylpyridine 1-oxide

Reaction: Nucleophilic Aromatic Substitution (SₙAr)

Product: this compound

Conditions: The reaction is typically performed by heating the substrate with sodium azide (NaN₃) in a polar aprotic solvent like DMF. masterorganicchemistry.comtutorchase.com

The table below outlines the key transformations in this proposed route.

| Step | Starting Material | Key Reagent | Product | Reaction Type |

| 1 | 2-Chloro-6-methylpyridine | Oxidizing Agent (e.g., H₂O₂, m-CPBA) | 2-Chloro-6-methylpyridine 1-oxide | N-Oxidation |

| 2 | 2-Chloro-6-methylpyridine 1-oxide | Sodium Azide (NaN₃) | This compound | SₙAr |

An alternative, though likely less efficient, divergent route could involve introducing the azide first, followed by N-oxidation. This would start with the conversion of 2-chloro-6-methylpyridine to 2-azido-6-methylpyridine (B3380946), followed by oxidation. However, the strongly electron-withdrawing azide group would deactivate the pyridine nitrogen, making the N-oxidation step more challenging. Additionally, the azide group itself might not be stable under strong oxidizing conditions. Therefore, the primary route described above is the preferred synthetic strategy.

Catalytic Methods in Synthesis of Substituted Pyridine N-Oxides

The synthesis of substituted pyridine N-oxides has been significantly advanced through the development of various catalytic methodologies. These methods offer efficient and selective routes to functionalize the pyridine N-oxide core, which is a crucial structural motif in medicinal chemistry and materials science. Catalytic approaches are broadly utilized for both the initial formation of the pyridine N-oxide ring and for the subsequent introduction of diverse substituents.

A notable advancement in this field is the use of photoredox catalysis, where pyridine N-oxides themselves can act as hydrogen atom transfer (HAT) agents. acs.orgnih.gov In combination with an acridinium (B8443388) photoredox catalyst, pyridine N-oxides facilitate the alkylation and heteroarylation of unactivated C(sp³)–H bonds under visible light. acs.orgnih.gov This process involves the generation of oxygen-centered radicals from the N-oxides through single-electron oxidation. acs.orgnih.gov The reactivity and selectivity of these HAT catalysts can be fine-tuned by altering the substituents on the pyridine N-oxide ring. acs.orgchemrxiv.org For instance, the introduction of sterically demanding groups at the ortho position can influence the site-selectivity of C–H functionalization. acs.org

Transition metal catalysis provides another powerful tool for the synthesis of substituted pyridine N-oxides. Palladium and nickel catalysts have been effectively employed in the C-H activation of pyridine N-oxides for subsequent functionalization. semanticscholar.orgresearchgate.net These methods allow for the introduction of various groups, such as alkenyl, alkynyl, and aryl moieties, typically at the C2 position of the pyridine N-oxide ring. semanticscholar.orgresearchgate.net

For the fundamental synthesis of the pyridine N-oxide structure itself, catalytic oxidation methods have been developed. A continuous non-solvent method has been patented for the synthesis of pyridine-N-oxide and alkyl pyridine-N-oxides. google.com This process involves the reaction of pyridine or an alkyl pyridine with an oxidant in a continuous tubular reactor filled with an immobilized catalyst, offering an environmentally friendly and efficient production route. google.com

The introduction of specific functional groups, such as the azido group, can be achieved on a pre-formed pyridine N-oxide ring. For example, the synthesis of 2,6-diazidotrichloropyridine N-oxide was accomplished through the reaction of pentachloropyridine (B147404) N-oxide with sodium azide. researchgate.net While this specific example may not be catalytic, it points to the general strategy of nucleophilic substitution to introduce azide functionalities.

The following tables summarize key findings from research on the catalytic synthesis and functionalization of substituted pyridine N-oxides.

Table 1: Photocatalytic C-H Alkylation using Pyridine N-Oxide as a HAT Precursor

| Entry | C-H Substrate | Olefinic Radical Acceptor | Pyridine N-Oxide Catalyst (mol %) | Photocatalyst (mol %) | Product Yield (%) |

| 1 | Cyclohexane | Benzylidene malononitrile | Pyridine N-oxide (20) | Mes-AcrBF4 (5) | High NMR Yield |

Data sourced from a study on aliphatic C–H functionalization using pyridine N-oxides as H-atom abstraction agents. acs.orgnih.gov

Table 2: Transition Metal-Catalyzed Alkenylation of Pyridine N-Oxides

| Catalyst | Substrate | Olefin | Solvent | Yield (%) |

| Pd(OAc)2 | Pyridine N-oxide | Styrene | Toluene | Good to High |

| Ni(cod)2 / PPh3 | Pyridine N-oxide | 1-Octyne | Toluene | Modest to Good |

This table represents typical conditions and outcomes for palladium and nickel-catalyzed C-H alkenylation of pyridine N-oxides. semanticscholar.orgresearchgate.net

Table 3: Synthesis of Methylpyridines via Catalytic Methods

| Catalyst Brand | Composition | 2-Methylpyridine (B31789) Yield (%) | 4-Methylpyridine Yield (%) | Total Yield (%) |

| CK-13 | CdO-13.0%, kaolin-87.0% | 41.2 | 22.4 | 63.6 |

| CChK-13 | CdO-13.0%, Cr2O3-5.0%, kaolin-82.0% | 45.4 | 24.8 | 70.2 |

Data from a study on the gas-phase catalytic synthesis of methylpyridines from acetylene (B1199291) and ammonia. researchgate.netsemanticscholar.org This data is relevant to the synthesis of the precursor for 2-azido-6-methylpyridine 1-oxide.

Advanced Reactivity and Mechanistic Investigations

Photochemical Transformations of Pyridine (B92270) N-Oxides

The absorption of light by pyridine N-oxides promotes the molecule to an electronically excited state, unlocking a variety of reaction channels that are not accessible under thermal conditions. These transformations often involve significant rearrangements of the molecular structure.

Upon irradiation, pyridine N-oxides are known to undergo valence isomerization to form highly strained, transient intermediates. The initial step is typically the formation of an oxaziridine (B8769555). This process involves the rearrangement of the N-O bond and the aromatic π-system. For "Pyridine, 2-azido-6-methyl-, 1-oxide," this would lead to the formation of a corresponding oxaziridine intermediate.

These oxaziridines are generally unstable and can undergo further transformations. One possible pathway is the rearrangement to a 1,3-oxazepine derivative. Another potential intermediate that can be formed from the oxaziridine is a highly strained epoxide, which can then lead to various ring-opened or rearranged products. The presence of the 2-azido and 6-methyl substituents will influence the stability and subsequent reactivity of these intermediates.

The photochemical reactions of pyridine N-oxides can proceed through either singlet or triplet excited states, and the pathway taken often dictates the final products. The initial excitation upon light absorption leads to a singlet excited state (S1). From this state, the molecule can undergo intersystem crossing (ISC) to a triplet excited state (T1) or react directly from the singlet state.

Isomerization and rearrangement reactions, such as the formation of oxaziridines and subsequent ring expansion, are generally believed to proceed from the excited singlet state. In contrast, reactions such as deoxygenation to the parent pyridine are often associated with the triplet excited state. The presence of the azido (B1232118) group in "this compound" introduces an additional photochemical pathway, the cleavage of the C-N bond of the azido group to form a nitrene, which can also proceed from either the singlet or triplet state.

A key photochemical reaction for "this compound" is the extrusion of molecular nitrogen (N₂) from the azido group to generate a highly reactive nitrene intermediate. This process can be initiated by photolysis and results in the formation of a pyridylnitrene. The spin state of the generated nitrene (singlet or triplet) is crucial in determining its subsequent reactivity.

Singlet nitrenes are typically involved in concerted reactions such as insertion into C-H or N-H bonds and addition to double bonds to form aziridines. They can also undergo ring expansion or contraction. Triplet nitrenes, on the other hand, behave more like diradicals and can undergo abstraction reactions or addition to double bonds in a stepwise manner. In the case of azidopyridine 1-oxides, studies on related compounds suggest that triplet nitrene chemistry can be a dominant pathway. researchgate.net The resulting nitrene from "this compound" would be a highly reactive species, capable of intramolecular reactions with the pyridine ring or the methyl group, or intermolecular reactions if other substrates are present.

Photoinduced ring expansion is a characteristic reaction of many pyridine N-oxides and related heterocyclic azides. For "this compound," two primary pathways for ring expansion can be envisioned, originating from the two different functional groups:

From the N-oxide: Following the initial photoisomerization to an oxaziridine, a subsequent rearrangement can lead to the formation of a seven-membered 1,3-oxazepine ring.

From the azido group: Photolysis of the azido group generates a nitrene, which can then insert into the pyridine ring, leading to the expansion of the six-membered ring to a seven-membered diazepine (B8756704) (or azepine) ring system. Studies on azidoquinolines have shown that such ring expansions can be synthetically useful. psu.edursc.org

The specific substitution pattern of "this compound" will influence the regioselectivity and feasibility of these ring expansion reactions.

While ring expansion is a common photochemical pathway, ring contraction can also occur. For 2-azidopyridine (B1249355) 1-oxides, thermal decomposition, which can sometimes be initiated photochemically, has been shown to lead to ring contraction. This process typically involves the nitrene intermediate, which can rearrange to form a more stable five-membered ring system. Specifically, 2-azidopyridine 1-oxides have been observed to undergo ring contraction to yield 2-cyanopyrroles. researchgate.net This suggests that a potential photochemical pathway for "this compound" could lead to the formation of a substituted 2-cyanopyrrole derivative.

The regioselectivity of photochemical isomerizations in substituted pyridine N-oxides is a critical aspect that determines the structure of the final products. In the case of "this compound," the positions of the azido and methyl groups at C2 and C6, respectively, will direct the outcome of the photochemical reactions.

For instance, in the valence isomerization to an oxaziridine, there are two possible regioisomers that can be formed, involving either the C2 or C6 position. The electronic and steric effects of the azido and methyl groups will influence which isomer is preferentially formed. Similarly, for subsequent reactions such as ring expansion or contraction, the initial position of the substituents will dictate the final arrangement of atoms in the rearranged product. The presence of substituents can also influence the rate and efficiency of these photochemical processes.

Summary of Potential Photochemical Transformations

The following table summarizes the potential photochemical transformations of "this compound" based on the reactivity of related compounds.

| Transformation Type | Initiating Group | Key Intermediate(s) | Potential Product(s) |

| Valence Isomerization | N-Oxide | Oxaziridine, Epoxide | Rearranged isomers, Ring-opened products |

| Nitrene Generation | Azido | Singlet/Triplet Nitrene | Products of insertion, abstraction, or addition |

| Ring Expansion | N-Oxide or Azido | Oxaziridine or Nitrene | Oxazepines or Azepines/Diazepines |

| Ring Contraction | Azido | Nitrene | Substituted 2-Cyanopyrroles |

Thermal Decomposition Pathways (Thermolysis)

The thermal decomposition of 2-azido-6-methylpyridine (B3380946) 1-oxide is a multifaceted process characterized by the loss of nitrogen gas and subsequent molecular rearrangements. The presence of both the azido group and the N-oxide functionality imparts unique reactivity to the molecule.

Kinetics and Catalytic Influence on Decomposition

The kinetics of thermal decomposition for azidopyridines are typically studied using techniques like thermogravimetry. The decomposition mechanism often commences with the rate-limiting step of nitrogen molecule extrusion from the azido group. researchgate.net For many aromatic azides, this initial step follows first-order kinetics. researchgate.net

| Compound Type | Typical Reaction Order | Key Influencing Factors | Catalytic Effects |

|---|---|---|---|

| Aromatic Azides | First-order | Temperature, Substituent Position | Not extensively detailed in provided sources |

| Pyridine N-Oxides | Complex | Temperature (>200°C) | Accelerated by acids (e.g., Phosphotungstic Acid) researchgate.net |

| Energetic Materials with N-O bonds | Varies | Temperature, Composition | Decomposition temperature lowered by Metal Oxides (Al2O3, V2O5, Fe2O3) icm.edu.pl |

Identification of Decomposition Products (e.g., Nitrogen Extrusion, 2-methylpyridine (B31789), pyridine)

The primary and universal gaseous product from the thermal decomposition of azidopyridines is molecular nitrogen (N₂). researchgate.net This occurs through the extrusion of nitrogen from the azido group, a characteristic reaction of aryl azides. The initial product of this step is a highly reactive nitrene intermediate.

Subsequent reactions of this intermediate and the remaining molecular framework lead to a variety of products. In studies on the decomposition of 2-methylpyridine N-oxide, 2-methylpyridine and pyridine were identified as the main decomposition products, alongside the production of non-condensable gases. researchgate.netresearchgate.net Therefore, it is highly probable that the thermolysis of 2-azido-6-methylpyridine 1-oxide would yield nitrogen gas, 2-methylpyridine, and potentially pyridine, following the initial nitrogen extrusion and subsequent deoxygenation and rearrangement reactions.

Thermal Ring Contraction Reactions (e.g., to Cyanopyrroles, Hydroxypyrrolones)

A significant pathway in the thermolysis of 2-azidopyridine 1-oxides is thermal ring contraction. This intramolecular rearrangement leads to the formation of smaller, five-membered heterocyclic structures. Specifically, the thermolysis of 2-azidopyridine 1-oxides has been shown to produce 2-cyano-1-hydroxypyrroles. scilit.com This transformation involves a complex sequence of events following the initial formation of the nitrene. The nitrene intermediate can attack the N-oxide oxygen, leading to a cascade of rearrangements that ultimately results in the contraction of the six-membered pyridine ring into a five-membered pyrrole (B145914) ring with the extrusion of a nitrogen atom from the ring.

Positional Effects on Thermal Stability

The thermal stability of substituted pyridines is significantly influenced by the nature and position of their functional groups.

Azido Group : The azido group is inherently thermally labile, and its presence generally lowers the decomposition temperature of the molecule. The position of the azido group relative to other substituents can affect stability, with ortho-substituents sometimes leading to unique cyclization pathways that can occur at lower temperatures compared to simple nitrogen extrusion. researchgate.net

N-Oxide Group : The N-oxide functionality has a dual effect. It can increase intermolecular interactions, which may suppress sublimation and slightly increase the energy required for initial decomposition. researchgate.net However, the N-O bond itself is a point of weakness and can facilitate decomposition pathways, particularly by acting as an internal oxidant. researchgate.netmdpi.com The introduction of an N-oxide group can weaken the molecular stability of the aromatic system. researchgate.net

In 2-azido-6-methylpyridine 1-oxide, the ortho-positioning of the azido group relative to the N-oxide is expected to be a critical factor in its thermal behavior, likely facilitating pathways such as the ring contraction to cyanopyrroles. scilit.com

Reaction Mechanisms Involving the Azido and N-Oxide Functionalities

The azido and N-oxide groups are the primary centers of reactivity in the molecule, governing its participation in various reaction mechanisms.

Nucleophilic Addition and Substitution Mechanisms (e.g., SNAr at C-2)

The pyridine N-oxide functionality plays a crucial role in activating the pyridine ring toward nucleophilic attack. The electron-withdrawing nature of the N-oxide group significantly reduces the electron density at the α- (C-2 and C-6) and γ- (C-4) positions, making them electrophilic and susceptible to attack by nucleophiles. bath.ac.uk

C-H Bond Functionalization and Cleavage (e.g., Direct Arylation, Minisci-type Alkylation)

The pyridine N-oxide scaffold is exceptionally well-suited for direct C-H bond functionalization, a modern synthetic strategy that offers an atom-economical alternative to traditional cross-coupling reactions requiring pre-functionalized starting materials. The N-oxide group activates the C-H bonds at the ortho (C2/C6) and para (C4) positions, making them susceptible to metallation and subsequent functionalization. chemtube3d.comresearchgate.net In the case of 2-azido-6-methylpyridine 1-oxide, the substituents at the C2 and C6 positions block these primary sites, directing potential C-H activation to the remaining C3, C4, and C5 positions.

Direct Arylation: Transition metal-catalyzed direct arylation is a hallmark reaction of pyridine N-oxides. Palladium catalysis, in particular, has been extensively developed for this purpose, demonstrating high efficiency and regioselectivity. researchgate.netnih.gov These reactions typically employ a Pd(II) catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)2), and can proceed even without a specialized ligand. rsc.orgnih.gov Mechanistic studies suggest a cooperative catalytic system where a cyclometalated palladium complex is responsible for the rate-determining C-H bond cleavage. berkeley.edu Copper-based systems have also emerged as a cost-effective and practical alternative for the direct C-H arylation of pyridine N-oxides with partners like arylboronic esters. rsc.org

Minisci-type Alkylation: The Minisci reaction is a radical-based method for the alkylation of electron-deficient heterocycles. wikipedia.org The reaction involves the addition of a nucleophilic alkyl radical to the protonated, electron-poor aromatic ring. Pyridine N-oxides are excellent substrates for Minisci-type reactions, which can be initiated under various conditions, including modern photocatalytic protocols. nih.govrsc.org The reaction with 2-azido-6-methylpyridine 1-oxide would be expected to show a preference for the C4 position, consistent with the typical regioselectivity of radical additions to the pyridine N-oxide ring. The process can be facilitated by forming an electron donor-acceptor (EDA) complex between the N-oxide and the heterocyclic substrate, precluding the need for a separate photocatalyst. rsc.org

| Reaction Type | Catalyst/Reagents | Coupling Partner | Key Features |

| Direct Arylation | Pd(OAc)₂, K₂CO₃ | Aryl Bromides | Excellent yields and high regioselectivity for the 2-position in unsubstituted N-oxides. nih.gov |

| Direct Arylation | Cu(acac)₂, tBuOK | Arylboronic Esters | Inexpensive catalytic system, one-pot synthesis without an additional reductant. rsc.org |

| Minisci Alkylation | AgNO₃, (NH₄)₂S₂O₈ | Carboxylic Acids | Classic conditions for generating alkyl radicals for addition to N-heterocycles. wikipedia.org |

| Photochemical Minisci | Photocatalyst or EDA Complex | Alkanes, Ethers, Amides | Utilizes pyridine N-oxides as HAT reagents to generate alkyl radicals under mild conditions. rsc.org |

Cycloaddition Reactions (e.g., [3+2] pathways, Tetrazole Formation)

The azido group is a quintessential 1,3-dipole, renowned for its participation in [3+2] cycloaddition reactions. This reactivity provides a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles.

[3+2] Cycloaddition and Tetrazole Formation: The most prominent cycloaddition pathway for the 2-azido group is the Huisgen 1,3-dipolar cycloaddition. When reacted with nitriles, the azido group undergoes a [3+2] cycloaddition to form a tetrazole ring. This transformation is a common and efficient method for constructing 5-substituted 1H-tetrazoles. The reaction can be catalyzed by various agents, including zinc salts, which facilitate the process in aqueous media.

Furthermore, azido-substituted N-heterocycles can exhibit azide-tetrazole tautomerism. This is a dynamic equilibrium where the molecule can exist as either the open-chain azide (B81097) isomer or a cyclized, fused tetrazole ring system. uq.edu.au For 2-azido-6-methylpyridine 1-oxide, this equilibrium would involve the formation of a uq.edu.auacs.orgwikipedia.orgacs.orgtetrazolo[1,5-a]pyridine, 1-oxide derivative. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyridine ring.

Rearrangement Reactions (e.g., Sigmatropic Shifts, Buchner-type Rearrangements)

The structural framework of 2-azido-6-methylpyridine 1-oxide allows for several potential rearrangement reactions, driven by thermal or photochemical energy.

Nitrene-Mediated Rearrangements: The most significant rearrangement pathway for this molecule involves the 2-azido group. Upon thermal or photochemical activation, aryl azides readily extrude molecular nitrogen (N₂) to generate highly reactive nitrene intermediates. In the case of 2-azidopyridines, the resulting 2-pyridylnitrene undergoes rapid and complex rearrangements. uq.edu.au Computational and experimental studies have shown that the 2-pyridylnitrene can undergo a facile and reversible ring expansion to form a 1,3-diazacycloheptatetraene intermediate. uq.edu.au This process effectively scrambles the nitrogen atoms of the original pyridine ring. A slower, competing pathway involves ring opening to a vinylnitrene species. uq.edu.au

Sigmatropic Rearrangements: While not inherent to the parent structure, the pyridine N-oxide scaffold is capable of participating in sigmatropic rearrangements if appropriately substituted. A classic example is the thermal acs.orgacs.org sigmatropic rearrangement of 2-allyloxypyridine (B1265830) N-oxide, which proceeds through a six-membered transition state to yield N-allyloxy-2-pyridone. arkat-usa.orgchemtube3d.com This demonstrates the capacity of the N-oxide framework to facilitate concerted pericyclic reactions. Buchner-type rearrangements, which involve carbene addition followed by ring expansion, are not prominently documented for this class of compounds.

Oxidation Reactions (e.g., Ozonation, Adduct Formation)

The pyridine N-oxide moiety can either act as a substrate in oxidation reactions or, more commonly, function as an oxygen transfer agent itself.

Ozonation: The pyridine ring is generally resistant to oxidation. Its reaction with ozone is slow and can lead to the formation of the N-oxide if starting from the parent pyridine. researchgate.net The direct ozonolysis of the pyridine N-oxide ring requires harsh conditions and can lead to ring cleavage. However, pyridine and its derivatives have been shown to act as organocatalysts in the reductive ozonolysis of alkenes. nih.govorganic-chemistry.orgunl.edu In this role, pyridine intercepts the carbonyl oxide intermediate, promoting its fragmentation directly to aldehydes or ketones and avoiding the formation of potentially hazardous peroxide byproducts. nih.gov

Oxygen Transfer Reactions: A primary function of pyridine N-oxides in synthesis is to act as mild and selective oxygen atom transfer reagents. organic-chemistry.org In the presence of suitable catalysts, they can deliver their oxygen atom to a variety of substrates, leading to their oxidation, while the N-oxide itself is deoxygenated back to the corresponding pyridine. This process is frequently employed in gold-catalyzed oxidations of alkynes to produce 1,2-dicarbonyl compounds and in ruthenium-catalyzed reactions to form amides from alkynes and amines. organic-chemistry.org This reactivity highlights the role of the N-O bond as a source of oxidative potential.

Role of Catalysis in Reactivity Modulation

Catalysis is essential for controlling and enhancing the reactivity of 2-azido-6-methylpyridine 1-oxide, enabling selective transformations that would otherwise be difficult to achieve.

Transition Metal Catalysis (e.g., Palladium, Copper, Rhenium)

Transition metals are widely used to catalyze reactions involving pyridine N-oxides, primarily for C-H functionalization and deoxygenation.

Palladium: Palladium complexes are the premier catalysts for the direct arylation and alkenylation of pyridine N-oxide C-H bonds. researchgate.netnih.gov Catalysts like Pd(OAc)₂ facilitate the coupling of N-oxides with aryl halides or aryltrifluoroborates with high efficiency and regioselectivity. nih.govrsc.org The mechanism often involves the formation of a palladacycle intermediate, which then undergoes reductive elimination to form the C-C bond. berkeley.edu

Copper: Copper catalysts provide a more economical approach for C-H arylation reactions. rsc.org Copper(II) acetylacetonate, for example, can catalyze the coupling of N-oxides with arylboronic esters, furnishing 2-arylpyridines in a one-pot synthesis. researchgate.netrsc.org

Rhenium: Rhenium complexes play a distinct role in modulating the reactivity of pyridine N-oxides through catalytic deoxygenation. lookchem.com Complexes such as [Re(NFP)O₃] (where NFP is an N-fused porphyrin) can efficiently remove the oxygen atom from the N-oxide, often using a phosphine (B1218219) as the stoichiometric reductant. lookchem.com This transformation is crucial as it reverts the electronic properties of the ring to that of a standard pyridine, thereby "switching off" the reactivity associated with the N-oxide, such as susceptibility to C-H activation. researchgate.net Photocatalytic deoxygenation using rhenium carbonyl complexes has also been developed, offering a mild and efficient method for this transformation. rsc.orgchemrxiv.org The kinetics and mechanism of these oxygen atom transfer reactions have been studied in detail, revealing a complex cycle that can involve dioxorhenium(VII) intermediates. nih.govresearchgate.net

| Metal Catalyst | Typical Reaction | Role of Catalyst | Example Catalyst System |

| Palladium (Pd) | Direct C-H Arylation | C-H bond activation and C-C bond formation. | Pd(OAc)₂ / Aryl Halide nih.gov |

| Copper (Cu) | Direct C-H Arylation | C-H bond activation and C-C bond formation. | Cu(acac)₂ / Arylboronic Ester rsc.org |

| Rhenium (Re) | Deoxygenation | Catalyzes oxygen atom transfer from N-oxide to a reductant. | [Re(4,4′-tBu-bpy)(CO)₃Cl] (photocatalytic) rsc.org |

Photocatalysis and Hydrogen Atom Transfer Reactions

Visible-light photocatalysis has unlocked novel reaction pathways for pyridine N-oxides, particularly by leveraging them as precursors for potent hydrogen atom transfer (HAT) agents. acs.org

The mechanism involves the single-electron oxidation of the pyridine N-oxide by an excited photoredox catalyst, such as an acridinium (B8443388) salt. acs.orgchemrxiv.org This generates a highly electrophilic N-oxy radical cation. nih.govchemrxiv.org This oxygen-centered radical is a powerful HAT agent, capable of abstracting hydrogen atoms from even strong, unactivated C(sp³)–H bonds (e.g., in alkanes and ethers) to produce alkyl radicals. acs.org These alkyl radicals can then engage in further reactions, such as addition to electron-deficient olefins or heteroarenes in Minisci-type functionalizations. nih.govrsc.org

In this catalytic cycle, the pyridine N-oxide is not the substrate being functionalized but rather a crucial mediator that enables the functionalization of otherwise inert C-H bonds. acs.org The reactivity and selectivity of these pyridine N-oxide-based HAT catalysts can be fine-tuned by modifying the substituents on the pyridine ring, making this a modular and versatile platform for C-H functionalization. acs.orgchemrxiv.org

Influence of Activators and Bases on Reaction Pathways of this compound

The reactivity of "this compound" is governed by the interplay of its three key functional components: the pyridine N-oxide moiety, the 2-azido group, and the 6-methyl group. While specific mechanistic studies on this particular compound are not extensively available in the reviewed literature, the influence of activators and bases on its reaction pathways can be inferred from the well-established chemistry of related pyridine N-oxides and aryl azides.

Influence of Activators (Electrophiles and Lewis Acids)

Electrophilic activators, including Lewis acids (e.g., BF₃, Sc(OTf)₃) and other electrophilic reagents (e.g., acid anhydrides, phosphoryl chloride), are known to coordinate to the oxygen atom of the pyridine N-oxide. This coordination enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, primarily at the C2 and C4 positions.

In the case of "this compound," the coordination of an activator to the N-oxide oxygen would likely have several consequences:

Activation of the Pyridine Ring: The increased positive charge on the pyridine ring would facilitate nucleophilic substitution. However, the presence of the azido group at the C2 position, a primary site for nucleophilic attack, suggests that reactions might proceed via initial attack at C4 or C6, or potentially involve the azido group itself.

Modulation of Azide Reactivity: The electron-withdrawing effect of the activated N-oxide would be transmitted to the azido group. This could influence the thermal or photochemical decomposition of the azide to the corresponding nitrene. Lewis acid coordination to the N-oxide could lower the decomposition temperature of the azide.

Directing Group Effects: The activated N-oxide can act as a directing group in various transformations, including C-H functionalization reactions. For instance, transition metal-catalyzed reactions often proceed via coordination to the N-oxide, directing functionalization to the adjacent C-H bonds. In this molecule, this would favor reactions at the 6-methyl group.

A general representation of the activation process is depicted below:

The nature of the activator and the reaction conditions would then determine the subsequent reaction pathway, which could include nucleophilic substitution, rearrangement, or decomposition.

Influence of Bases

The influence of bases on the reaction pathways of "this compound" is primarily expected to involve the acidic protons of the 6-methyl group. Strong bases, such as organolithium reagents (e.g., n-BuLi, LDA) or hindered amide bases (e.g., LiTMP), can deprotonate the methyl group to form a carbanionic species.

This lithiated intermediate opens up several synthetic possibilities:

Reaction with Electrophiles: The carbanion can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups at the 6-position.

Intramolecular Reactions: The generated carbanion could potentially participate in intramolecular reactions. For example, it could interact with the adjacent azido group, although such a pathway would likely lead to complex rearrangements or ring formation.

The general scheme for base-mediated reactivity is as follows:

Hypothetical Reaction Pathways and Mechanistic Considerations

Based on the general principles outlined above, several reaction pathways can be postulated for "this compound" in the presence of activators and bases. The table below summarizes these hypothetical pathways and the key mechanistic steps involved.

| Reagents | Proposed Pathway | Key Mechanistic Steps | Potential Product Type |

|---|

It is crucial to note that these are postulated pathways based on the known reactivity of related compounds. Detailed experimental and computational studies would be necessary to fully elucidate the specific influence of various activators and bases on the reaction pathways of "this compound" and to isolate and characterize the resulting products. The steric hindrance from the 6-methyl group and the electronic effects of the 2-azido group would undoubtedly play a significant role in determining the regioselectivity and feasibility of these transformations.

Theoretical and Computational Chemistry

Quantum Chemical Studies on Molecular Structure and Stability

No published studies were found that specifically detail the quantum chemical properties of Pyridine (B92270), 2-azido-6-methyl-, 1-oxide.

Electronic Structure Analysis (Electron Density, Frontier Orbitals)

Specific calculations for the electron density distribution, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available in the literature.

Bond Elongation and Aromaticity Perturbations upon N-Oxidation

While N-oxidation generally alters bond lengths and aromaticity in pyridine rings, specific quantitative data regarding these perturbations for the 2-azido-6-methyl substituted variant have not been reported.

Energetic Considerations for Nitrogen Extrusion and Ring Transformations

There are no specific computational studies detailing the reaction energetics for the extrusion of dinitrogen from the azide (B81097) group or subsequent ring transformations for this molecule.

Mechanistic Probing via Computational Methods (e.g., DFT Studies)

No Density Functional Theory (DFT) or other computational studies probing the reaction mechanisms of Pyridine, 2-azido-6-methyl-, 1-oxide were identified.

Transition State Characterization and Reaction Barrier Calculations

Characterization of transition states and the calculation of energy barriers for reactions involving this specific compound are not present in the available scientific literature.

Intermediate Species Prediction and Validation

Computational prediction and validation of reaction intermediates for this compound have not been documented in published research.

Prediction of Reactivity and Regioselectivity

Comprehensive searches of publicly available scientific literature and chemical databases did not yield specific theoretical and computational studies focused solely on "this compound." Consequently, detailed research findings, including data on predicted reactivity and regioselectivity, are not available for this particular compound.

Theoretical and computational chemistry offers powerful tools to predict the reactivity and regioselectivity of chemical compounds. Methods such as Density Functional Theory (DFT) are commonly employed to calculate molecular properties that provide insights into a molecule's behavior in chemical reactions. Key parameters often investigated include:

Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how a molecule will orient itself as it approaches another reactant and which sites are most likely to be involved in a reaction.

Global and Local Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and the Fukui function can be calculated to provide a more quantitative prediction of reactivity and the most reactive sites within the molecule.

In the context of a molecule like "this compound," such computational studies would be invaluable for predicting its behavior in reactions such as cycloadditions, where the regioselectivity is a key question. For instance, in a [3+2] cycloaddition reaction involving the azide group, theoretical calculations could predict which of the two nitrogen atoms would preferentially bond with a given dipolarophile.

Unfortunately, without dedicated computational studies on "this compound," any discussion of its specific reactivity and regioselectivity would be speculative. The generation of detailed data tables and research findings as requested is not possible in the absence of this foundational research.

Applications in Advanced Organic Synthesis

Pyridine (B92270), 2-azido-6-methyl-, 1-oxide as a Synthetic Building Block

Pyridine N-oxides are recognized as versatile synthetic intermediates in heterocyclic chemistry. arkat-usa.org Their unique electronic properties, stemming from the N-oxide functionality, render the pyridine ring susceptible to a range of chemical transformations. This moiety can act as both an electron donor and a pi-electron acceptor, facilitating reactions that are otherwise challenging with the parent pyridine. arkat-usa.org The presence of an azido (B1232118) group at the 2-position and a methyl group at the 6-position on the pyridine N-oxide ring introduces additional reactive sites, theoretically expanding its utility as a synthetic building block. While general pyridine N-oxides are widely used, specific studies detailing the role of 2-azido-6-methylpyridine (B3380946) 1-oxide as a foundational molecule for constructing more complex chemical structures are not prevalent in the searched scientific literature.

Precursor for Diverse Nitrogen-Containing Heterocyclic Scaffolds

The dual functionality of the azido group and the N-oxide makes compounds like 2-azido-6-methylpyridine 1-oxide potential precursors for a variety of nitrogen-containing heterocycles. The azido group can undergo thermal or photochemical decomposition to a highly reactive nitrene, or participate in cycloaddition reactions, while the N-oxide can be a leaving group or direct substitution reactions.

Synthesis of Substituted Pyridines

Pyridine N-oxides are common starting materials for the synthesis of substituted pyridines. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, for nucleophilic attack. scripps.edu Following substitution, the N-oxide can be readily removed through deoxygenation. arkat-usa.org For instance, pyridine N-oxides can react with isocyanides to form 2-aminopyridines. nih.govnih.gov While this general reactivity is well-established for various pyridine N-oxide derivatives, specific examples employing 2-azido-6-methylpyridine 1-oxide to generate substituted pyridines are not explicitly detailed in the available literature. The interplay between the azido and N-oxide functionalities would likely influence the regioselectivity and outcome of such substitution reactions.

Formation of Fused Heterocycles (e.g., Tetrazoles, Diazepines, Pyrroles)

The azide (B81097) functionality is a well-known precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. The reactive nitrene generated from the azide can undergo insertion into C-H bonds or react with other functional groups within the molecule. This strategy is commonly used to form fused rings like pyrroles. Furthermore, the azide group can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles or with nitriles to form tetrazoles. The N-oxide part of the molecule could potentially participate in subsequent ring-forming reactions. However, specific research demonstrating the conversion of 2-azido-6-methylpyridine 1-oxide into fused heterocycles such as tetrazoles, diazepines, or pyrroles has not been identified in the conducted search.

Development of Novel Reagents and Methodologies

The unique combination of functional groups in 2-azido-6-methylpyridine 1-oxide suggests its potential as a scaffold for developing new reagents. The N-oxide can act as an oxidant or a directing group in various reactions. For example, pyridine N-oxides have been used as reagents in radical decarboxylation reactions. scripps.edu The azido group is a versatile handle that can be transformed into other functionalities, enabling the design of reagents with specific reactivity. Despite this potential, there is a lack of specific reports on the development of novel reagents or synthetic methodologies derived directly from 2-azido-6-methylpyridine 1-oxide.

Ligand Design in Coordination Chemistry for Catalytic Applications

Pyridine N-oxides are known to act as ligands in coordination chemistry, binding to metal centers through the oxygen atom. arkat-usa.orgscripps.edu The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be tuned by modifying the substituents on the pyridine ring. The presence of the azido and methyl groups on 2-azido-6-methylpyridine 1-oxide could influence its coordination properties and the stability of the corresponding metal complexes. The azido group itself can also coordinate to metals or be transformed into other coordinating groups like an amino group. While the use of pyridine N-oxides as ligands is a general concept, specific studies detailing the design and application of ligands derived from 2-azido-6-methylpyridine 1-oxide for catalytic purposes were not found in the reviewed literature.

Analytical Characterization Techniques for Mechanistic Elucidation

Spectroscopic Methods for Reaction Monitoring and Product Identification

Spectroscopic techniques are fundamental in tracking the progress of chemical reactions and confirming the identity of resulting products. For a compound like 2-azido-6-methylpyridine (B3380946) 1-oxide, a combination of methods would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioselectivity

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. In the synthesis of 2-azido-6-methylpyridine 1-oxide, NMR would be crucial for confirming the regioselectivity of the azido (B1232118) group's introduction and the position of the N-oxide.

¹H NMR: This technique would provide information on the chemical environment of the hydrogen atoms on the pyridine (B92270) ring and the methyl group. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

¹³C NMR: This analysis would identify the chemical shifts of the carbon atoms in the pyridine ring and the methyl group, further verifying the molecular structure.

While specific spectral data for 2-azido-6-methylpyridine 1-oxide is not available, data for the parent compound, 2-methylpyridine (B31789) N-oxide, shows characteristic shifts that would be altered by the presence of the azido group. For example, in CDCl₃, 2-methylpyridine N-oxide exhibits a methyl proton signal around 2.53 ppm and aromatic proton signals between 7.20-7.32 ppm and 8.29-8.30 ppm. rsc.org The introduction of a strong electron-withdrawing group like the azide (B81097) would be expected to shift these signals.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Related Pyridine N-Oxides Note: This data is for analogous compounds and is provided for illustrative purposes. Specific shifts for 2-azido-6-methylpyridine 1-oxide are not available.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| 2-Methylpyridine N-Oxide | CDCl₃ | 2.53 (s, 3H, -CH₃), 7.20-7.32 (m, 3H, Ar-H), 8.29-8.30 (d, 1H, Ar-H) | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 |

Mass Spectrometry for Molecular Identification and Reaction Progress

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2-azido-6-methylpyridine 1-oxide, MS would confirm the successful incorporation of the azido group by identifying the correct molecular ion peak. A common fragmentation pattern for pyridine N-oxides involves the loss of the oxygen atom (a loss of 16 Da). researchgate.net The fragmentation of the azide group would also yield characteristic losses. This technique is invaluable for monitoring reaction progress by tracking the disappearance of starting materials and the appearance of the product's molecular ion.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 2-azido-6-methylpyridine 1-oxide, the most characteristic signal would be the strong, sharp absorption band for the azide (N₃) asymmetric stretch, typically found in the region of 2100-2160 cm⁻¹. researchgate.net The presence of the N-oxide group would also be confirmed by characteristic vibrations, including the N-O stretching band. A detailed interpretation of the IR and Raman spectra for 2-methylpyridine 1-oxide has been reported, providing a baseline for comparison. nih.gov

UV/Vis Spectroscopy and Laser Flash Photolysis for Photochemical Studies

UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The photochemistry of azidopyridine 1-oxides has been a subject of interest, as irradiation can lead to the formation of highly reactive nitrene intermediates. researchgate.net Laser flash photolysis (LFP) is a powerful technique used to study such short-lived intermediates. LFP experiments on related azidopyridine 1-oxides have been used to characterize the transient species formed upon photolysis, providing insights into their reaction pathways. researchgate.netamanote.com

Calorimetric Studies for Thermal Stability and Kinetics

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability of compounds, which is particularly important for energetic materials like azides. These studies can determine decomposition temperatures and the amount of energy released. The thermal decomposition of various azidopyridines has been studied, revealing that the process often involves the elimination of nitrogen gas to form nitrene intermediates. researchgate.net Such studies would be critical to understanding the thermal hazards and reaction kinetics of 2-azido-6-methylpyridine 1-oxide. Aromatic N-oxides are generally stable at room temperature but may undergo decomposition at temperatures above 150°C. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are vital for separating the desired product from starting materials, byproducts, and any potential isomers, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both analysis and purification. Reversed-phase columns are commonly used for the separation of pyridine derivatives. nih.gov The separation of isomers of aminopyridines has been achieved using specialized columns that operate on principles of hydrogen bonding, demonstrating the versatility of HPLC for closely related structures. sielc.com

Gas Chromatography (GC): GC can also be used for the analysis of pyridine derivatives, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

The successful separation of isomers is crucial, and various chromatographic strategies have been developed for different classes of heterocyclic compounds. nih.govmdpi.com

Future Research Directions and Perspectives

Untapped Reactivity Profiles and Novel Transformations

The reactivity of Pyridine (B92270), 2-azido-6-methyl-, 1-oxide is predicted to be diverse, owing to the interplay of its functional groups. The azido (B1232118) group is a versatile precursor to nitrenes, which can undergo a variety of transformations including C-H amination, aziridination, and cyclization reactions. The pyridine N-oxide moiety can direct functionalization at the positions ortho to the nitrogen, and the methyl group can also be a site for further chemical modification.

Future research could focus on several key areas:

Intramolecular Cyclizations: The generation of a nitrene from the azide (B81097) could lead to intramolecular cyclization reactions, potentially forming novel fused heterocyclic systems. The proximity of the methyl group and the N-oxide could influence the regioselectivity of these reactions.

1,3-Dipolar Cycloadditions: The azide group can participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkynes and alkenes, to generate triazole and triazoline derivatives. The influence of the pyridine N-oxide on the electronic properties of the azide and its reactivity in these cycloadditions warrants investigation.

Functionalization of the Pyridine Ring: The N-oxide group activates the pyridine ring towards electrophilic and nucleophilic attack. Research into the selective functionalization of the C4 and C5 positions of the pyridine ring could lead to a range of novel substituted pyridines.

| Potential Transformation | Reactant | Potential Product | Research Focus |

| Intramolecular C-H Amination | - | Fused bicyclic heterocycle | Exploring catalyst systems for selective nitrene insertion into the methyl C-H bonds. |

| [3+2] Cycloaddition | Substituted alkynes | 1,2,3-Triazole derivatives | Investigating the regioselectivity and electronic effects of the pyridine N-oxide. |

| Nucleophilic Aromatic Substitution | Organometallic reagents | C4-functionalized pyridines | Optimizing reaction conditions for selective substitution. |

Advancements in Stereoselective Synthesis

The development of stereoselective transformations is a cornerstone of modern organic synthesis. For Pyridine, 2-azido-6-methyl-, 1-oxide, future research in this area could involve the development of catalytic asymmetric reactions that create chiral centers in the products.

Promising research avenues include:

Asymmetric C-H Amination: The intramolecular cyclization via nitrene insertion could be rendered asymmetric through the use of chiral catalysts, leading to enantioenriched fused heterocyclic products.

Diastereoselective Cycloadditions: The use of chiral dipolarophiles in [3+2] cycloaddition reactions could allow for the synthesis of diastereomerically enriched triazolines.

Enantioselective Functionalization of the Methyl Group: The development of methods for the enantioselective functionalization of the methyl group, for example through asymmetric deprotonation and reaction with an electrophile, would provide access to a range of chiral pyridine derivatives.

| Stereoselective Approach | Potential Catalyst/Reagent | Target Chirality | Research Goal |

| Asymmetric C-H Amination | Chiral rhodium or iridium catalysts | Enantiomerically enriched fused rings | High enantioselectivity and yield. |

| Diastereoselective [3+2] Cycloaddition | Chiral alkenes or alkynes | Diastereomerically enriched triazolines/triazoles | Control of diastereoselectivity through substrate or catalyst design. |

| Asymmetric Deprotonation | Chiral lithium amide bases | Enantiomerically enriched functionalized methyl group | Development of efficient and selective protocols. |

Integration with Flow Chemistry and Sustainable Methodologies

The synthesis and use of azides can be hazardous due to their potential to decompose explosively. Flow chemistry offers a safer alternative to batch processing by minimizing the volume of hazardous intermediates at any given time. nih.gov The integration of flow chemistry for the synthesis and subsequent reactions of this compound is a significant area for future research.

Key research directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enhance the safety and scalability of its production.

Telescoped Reactions: Integrating the synthesis of the azide with its subsequent reaction in a continuous flow setup would avoid the isolation of the potentially hazardous intermediate. For example, a flow reactor could be designed to synthesize the azide and then immediately introduce it into a second reactor for a cycloaddition reaction.

Green Chemistry Approaches: Exploring the use of more environmentally benign solvents and reagents in the synthesis and reactions of this compound would align with the principles of sustainable chemistry. This could include the use of catalytic methods to reduce waste and improve atom economy.

| Methodology | Advantage | Research Objective |

| Continuous Flow Synthesis | Enhanced safety, scalability, and control. | Develop a robust and efficient flow protocol. |

| Telescoped Flow Reactions | Avoids isolation of hazardous intermediates. | Design and optimize a multi-step flow system. |

| Green Solvents/Reagents | Reduced environmental impact. | Identify and validate sustainable reaction conditions. |

Exploration of New Catalytic Systems

Catalysis is key to unlocking the full synthetic potential of this compound. Future research should focus on the discovery and development of new catalytic systems to promote novel and selective transformations.

Areas for exploration include:

Photocatalysis: The use of photocatalysts to generate nitrenes from the azide under mild conditions could open up new reactivity pathways that are not accessible under thermal conditions.

Transition Metal Catalysis: The exploration of a wider range of transition metal catalysts for C-H functionalization, cross-coupling reactions, and cycloadditions will be crucial. For instance, copper and ruthenium catalysts are known to be effective for azide-alkyne cycloadditions, while rhodium and iridium catalysts are often used for C-H amination.

Organocatalysis: The development of organocatalytic methods for the enantioselective functionalization of this molecule would be a significant advance, avoiding the use of potentially toxic and expensive heavy metals.

| Catalytic System | Target Reaction | Potential Advantages | Research Focus |

| Photocatalysis | Nitrene generation and subsequent reactions | Mild reaction conditions, unique reactivity. | Screening of photosensitizers and optimization of reaction parameters. |

| Transition Metal Catalysis | C-H functionalization, cross-coupling | High efficiency and selectivity. | Development of novel and robust catalysts. |

| Organocatalysis | Asymmetric transformations | Metal-free, environmentally benign. | Design of new chiral organocatalysts. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-azido-6-methylpyridine 1-oxide?

- Methodology : The synthesis typically involves sequential functionalization of the pyridine ring. For example:

- Step 1 : Introduce the methyl group at the 6-position via Friedel-Crafts alkylation, followed by oxidation to form the 1-oxide moiety using hydrogen peroxide or peracetic acid .

- Step 2 : Azide installation at the 2-position via nucleophilic substitution (e.g., NaN₃ with a halogenated precursor) under anhydrous conditions. Ensure inert atmosphere to avoid azide decomposition .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography to avoid side products.

Q. How can the structure of 2-azido-6-methylpyridine 1-oxide be confirmed spectroscopically?

- Analytical Workflow :

- FTIR : Confirm the presence of the azide group (~2100 cm⁻¹) and N-oxide (1250–1350 cm⁻¹) .

- NMR : ¹H NMR to resolve methyl (δ ~2.5 ppm) and pyridine ring protons; ¹³C NMR for substituent effects on ring carbons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Intermediate Research Questions

Q. What are the stability concerns for 2-azido-6-methylpyridine 1-oxide under storage or reaction conditions?

- Risk Factors :

- Peroxide Formation : Pyridine N-oxides are peroxide-forming chemicals. Test for peroxides using iodide/starch paper before use .

- Azide Stability : Avoid exposure to heat, light, or heavy metals to prevent explosive decomposition. Store in amber vials at ≤4°C .

- Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) or conduct periodic stability assays via HPLC.

Q. How does the pKa of 2-azido-6-methylpyridine 1-oxide compare to other pyridine N-oxides?

- Experimental Determination : Use potentiometric titration in aqueous buffer (pH 6.5, ammonium acetate/acetic acid) .

- Literature Data : Pyridine N-oxides exhibit pKa values between -1.3 and 3.88 (e.g., 2-hydroxypyridine 1-oxide: pKa = -0.8; 4-methoxypyridine 1-oxide: pKa = 2.05). Methyl and azide substituents may lower pKa due to electron-withdrawing effects .

Advanced Research Questions

Q. What computational models are suitable for predicting the reactivity of 2-azido-6-methylpyridine 1-oxide?

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze:

- Charge Distribution : Electron density on the azide group and N-oxide oxygen.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks .

- Applications : Model click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) or ligand-metal interactions.

Q. How to resolve contradictions in reported reaction yields for azide-containing pyridine derivatives?

- Case Study : Discrepancies in Huisgen cycloaddition efficiency may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve azide activation but may induce side reactions.

- Catalyst Purity : Residual copper in click reactions requires strict control (e.g., Chelex-treated solvents) .

- Resolution : Replicate experiments with standardized conditions and validate via kinetic profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.